
N,N-dimethylmethanamine; 2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dimethylmethanamine; 2,4,6-trinitrophenol: is a chemical compound with the molecular formula C9H12N4O7 . This compound is a combination of N,N-dimethylmethanamine and 2,4,6-trinitrophenol in a 1:1 ratio . It is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethylmethanamine; 2,4,6-trinitrophenol involves the reaction of N,N-dimethylmethanamine with 2,4,6-trinitrophenol . The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, pressure, and solvents used, can vary depending on the desired yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of This compound is carried out using large-scale reactors and optimized reaction conditions to maximize yield and minimize impurities. The process involves the careful handling of reactants and the use of advanced purification techniques to obtain a high-purity product .
Análisis De Reacciones Químicas
Types of Reactions
N,N-dimethylmethanamine; 2,4,6-trinitrophenol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
The reactions of This compound typically involve common reagents such as oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. These products can include various amines, phenols, and substituted derivatives .
Aplicaciones Científicas De Investigación
N,N-dimethylmethanamine; 2,4,6-trinitrophenol: has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of N,N-dimethylmethanamine; 2,4,6-trinitrophenol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
N,N-dimethylmethanamine; 2,4,6-trinitrophenol: can be compared with other similar compounds, such as:
2,4,6-trinitrotoluene (TNT): Both compounds are nitroaromatic compounds with explosive properties, but they differ in their chemical structure and reactivity.
2,4-dinitrophenol (DNP): This compound is similar in structure but has different chemical and biological properties.
N,N-dimethylaniline: This compound is structurally similar but lacks the nitro groups present in 2,4,6-trinitrophenol .
The uniqueness of This compound lies in its specific combination of functional groups, which gives it distinct chemical and physical properties compared to other similar compounds .
Propiedades
Número CAS |
7468-01-1 |
|---|---|
Fórmula molecular |
C9H12N4O7 |
Peso molecular |
288.21 g/mol |
Nombre IUPAC |
N,N-dimethylmethanamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C3H9N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-4(2)3/h1-2,10H;1-3H3 |
Clave InChI |
CPRJGKJPSMERNR-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


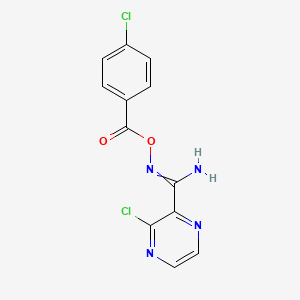

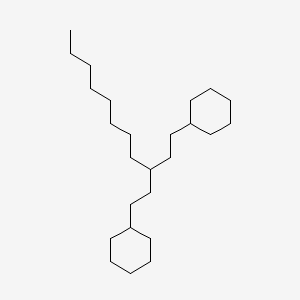
![6-[2-(4-Chlorophenyl)ethenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14006033.png)
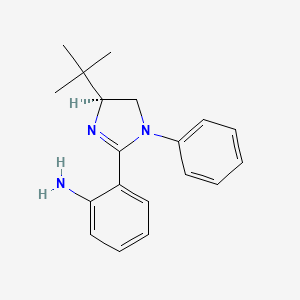
![4-{(E)-[(3-Nitrophenyl)methylidene]amino}benzene-1-carbothioamide](/img/structure/B14006038.png)
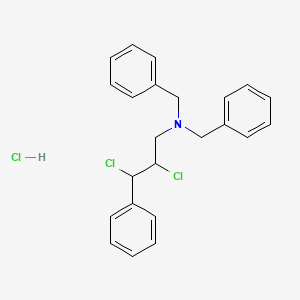
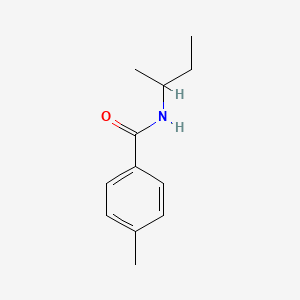

![2-acetamido-2-[(5-fluoro-1H-indol-3-yl)methyl]propanedioic acid](/img/structure/B14006060.png)

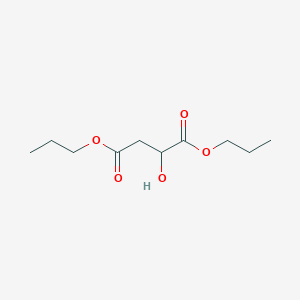
![Ethyl [(1E)-3-(2-acetylphenyl)triaz-1-en-1-yl]acetate](/img/structure/B14006069.png)
![Methyl 5-chloro-2-{2-[(4-nitrophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B14006074.png)
